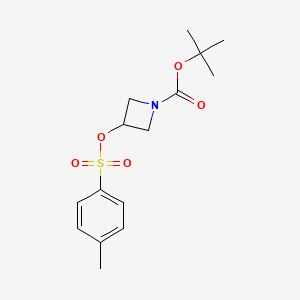

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-11-5-7-13(8-6-11)22(18,19)21-12-9-16(10-12)14(17)20-15(2,3)4/h5-8,12H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOKPEBUTRGTEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722343 | |

| Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605655-08-1 | |

| Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Azetidine Linchpin: A Technical Guide to tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Small, strained ring systems, once viewed as mere curiosities, have emerged as powerful tools for navigating chemical space. Among these, the azetidine scaffold has garnered significant attention for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability to drug candidates. This guide provides an in-depth technical overview of a key intermediate that unlocks the potential of this versatile heterocycle: tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate .

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core properties, synthesis, and reactivity of this pivotal building block. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding and applying this reagent with confidence and scientific rigor.

Core Molecular Profile and Physicochemical Properties

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate, with the CAS Number 193153-43-2, is a crystalline solid that serves as a stable yet highly reactive precursor for the introduction of the 3-azetidinyl moiety. The molecule's utility is derived from the convergence of two key structural features: the Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen and the excellent leaving group character of the tosylate at the C3 position. The Boc group ensures stability and facilitates handling and purification, while the tosylate primes the molecule for efficient nucleophilic substitution.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₅S | PubChem[1] |

| Molecular Weight | 327.4 g/mol | PubChem[1] |

| Appearance | White to off-white solid | (Inferred from common supplier data) |

| IUPAC Name | tert-butyl 3-[(4-methylphenyl)sulfonyloxy]azetidine-1-carboxylate | PubChem[1] |

| CAS Number | 193153-43-2 | PubChem[1] |

Synthesis of the Azetidine Precursor: A Step-by-Step Protocol

The synthesis of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is most commonly achieved through the tosylation of its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. The following protocol represents a robust and scalable method for this transformation.

Experimental Protocol: Tosylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add pyridine or triethylamine (1.5 - 2.0 eq) and stir for 10-15 minutes. The base acts as a scavenger for the hydrochloric acid generated during the reaction and also as a catalyst.

-

Tosylation: Add p-toluenesulfonyl chloride (1.1 - 1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C. The tosyl chloride is the source of the tosyl group that will activate the hydroxyl group.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if triethylamine is used), saturated aqueous NaHCO₃ solution, and brine. The acidic wash removes the amine base, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-(tosyloxy)azetidine-1-carboxylate as a white to off-white solid.

Causality in Experimental Design:

-

Anhydrous Conditions: The reaction is sensitive to moisture as water can hydrolyze the tosyl chloride and react with the tosylated product.

-

Inert Atmosphere: Prevents side reactions with atmospheric components.

-

Excess Base: Ensures complete scavenging of the generated HCl, driving the reaction to completion.

-

Controlled Temperature: The initial cooling to 0 °C controls the exothermic nature of the reaction upon addition of the highly reactive tosyl chloride.

Reactivity and Mechanistic Insights

The synthetic utility of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate lies in the high reactivity of the C3 position towards nucleophilic attack. The tosylate group is an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge, making it a weak base.

Nucleophilic Substitution (S(_N)2) Reactions:

The primary reaction pathway for this substrate is the S(N)2 mechanism.[2][3][4][5] This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the backside of the leaving group, resulting in an inversion of stereochemistry at the reaction center.

Caption: General synthetic pathway towards Baricitinib.

Spectral Data and Characterization

The structural integrity of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is confirmed through various spectroscopic techniques. While a comprehensive set of experimental spectra is not readily available in the public domain, data from closely related structures and predictive models provide a reliable basis for characterization. [6][7]

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| t-Bu | ~1.4 | Singlet (s) | 9H |

| Azetidine CH₂ | ~3.8 - 4.2 | Multiplet (m) | 4H |

| Azetidine CH | ~4.9 - 5.1 | Multiplet (m) | 1H |

| Ar-CH₃ | ~2.4 | Singlet (s) | 3H |

| Ar-H | ~7.3 (d), ~7.8 (d) | Doublet (d) | 4H |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| t-Bu (CH₃) | ~28 |

| t-Bu (C) | ~80 |

| Azetidine CH₂ | ~55-60 |

| Azetidine CH | ~70-75 |

| Ar-CH₃ | ~21 |

| Ar-C | ~127-145 |

| C=O | ~156 |

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (carbamate) | ~1700 |

| S=O (sulfonate) | ~1350 and ~1170 |

| C-O (ester) | ~1100-1200 |

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling tert-butyl 3-(tosyloxy)azetidine-1-carboxylate. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is a cornerstone intermediate for the synthesis of 3-substituted azetidines. Its well-defined reactivity, governed by the interplay of the Boc protecting group and the tosylate leaving group, provides a reliable and versatile platform for the construction of complex molecules. The principles and protocols outlined in this guide are intended to empower researchers to leverage the full potential of this valuable building block in their drug discovery and development endeavors. By understanding the underlying chemical principles, scientists can confidently and efficiently incorporate the azetidine motif into their target molecules, paving the way for the next generation of innovative therapeutics.

References

-

Xu, J., Cai, J., Chen, J., Zong, X., Wu, X., Ji, M., & Wang, P. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205–208. [Link]

-

Luo, Y., Liu, Y., & Zhang, H. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 127. [Link]

-

ResearchGate. (2025). An Efficient Synthesis of Baricitinib. Retrieved from [Link]

-

Scribd. (n.d.). Xu Et Al 2016 an Efficient Synthesis of Baricitinib. Retrieved from [Link]

-

Kos, J., et al. (2022). Synthesis of [²H₅]baricitinib via [²H₅]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(5), 156-161. [Link]

-

Couto, I., et al. (2018). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 54(73), 10294-10297. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate. Retrieved from [Link]

-

BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]

Sources

- 1. tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate | C15H21NO5S | CID 57351432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

A Researcher's Guide to the Synthesis of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Abstract

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is a pivotal building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] The azetidine ring provides a desirable three-dimensional scaffold, while the tosylate group serves as an excellent leaving group for nucleophilic substitution reactions. This guide provides an in-depth, field-proven methodology for the robust synthesis of this key intermediate, focusing on the causal relationships behind experimental choices to ensure reproducibility and high yields. We will detail a reliable two-stage pathway, beginning with the preparation of the alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, followed by its efficient tosylation.

Part 1: Synthesis of the Precursor: tert-Butyl 3-hydroxyazetidine-1-carboxylate

The most common and scalable approach to the precursor, 1-Boc-3-hydroxyazetidine, involves a two-step sequence starting from the commercially available and stable N-protected 3-hydroxyazetidine, such as 1-benzhydrylazetidin-3-ol or its hydrochloride salt.[2] This strategy hinges on the removal of the initial protecting group, followed by the introduction of the acid-labile tert-butyloxycarbonyl (Boc) group.

Causality of Experimental Design

-

Choice of Starting Material: 1-Benzhydrylazetidin-3-ol hydrochloride is often preferred for its stability and ease of handling. The benzhydryl (diphenylmethyl) group is strategically employed because it can be cleanly cleaved under catalytic hydrogenation conditions, which are generally mild and high-yielding.

-

Deprotection via Hydrogenolysis: Palladium on carbon (Pd/C) is the catalyst of choice for hydrogenolysis.[3] It offers high efficiency in cleaving the C-N bonds of the benzhydryl group without affecting the azetidine ring or the hydroxyl functionality. The reaction is driven by the formation of the stable byproduct, diphenylmethane.

-

In-Situ Boc Protection: Following the deprotection, the resulting secondary amine is highly reactive. To prevent side reactions and to facilitate purification, it is immediately protected with di-tert-butyl dicarbonate (Boc₂O). This "one-pot" or sequential approach is efficient, minimizing handling of the unstable intermediate azetidin-3-ol.

Workflow for Precursor Synthesis

Detailed Experimental Protocol: Tosylation

-

Reaction Setup: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (2.0-3.0 eq). Cool the mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 3-(tosyloxy)azetidine-1-carboxylate.

| Reagent | Molar Eq. | Purpose | Potential Pitfall |

| 1-Boc-3-hydroxyazetidine | 1.0 | Substrate | - |

| p-Toluenesulfonyl chloride | 1.2-1.5 | Tosylating Agent | Can contain HCl, leading to side products. |

| Pyridine | 2.0-3.0 | Base / Catalyst | Must be anhydrous to prevent hydrolysis of TsCl. [4] |

| Dichloromethane (DCM) | - | Solvent | Must be anhydrous. |

Trustworthiness Note: The success of this step is highly dependent on the quality and dryness of the reagents. Anhydrous conditions are paramount. The presence of water can hydrolyze the tosyl chloride, reducing yield and complicating purification. [4]Furthermore, the use of electron-rich alcohols can sometimes lead to the formation of an alkyl chloride as a major byproduct instead of the tosylate. [5]While less common with simple secondary alcohols like this substrate, it is a known phenomenon that researchers should be aware of.

References

-

Wang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Online] PMC - NIH. Available at: [Link]

-

PubChem. tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate. [Online] Available at: [Link]

-

Organic Syntheses. Procedure for Column Chromatography. [Online] Available at: [Link]

-

HETEROCYCLES. Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. [Online] Available at: [Link]

- Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

Reddit. Gas evolution upon addition of pyridine to p-TsCl/ DCM mixture?. [Online] Available at: [Link]

-

Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Online] PMC - NIH. Available at: [Link]

-

Journal of Medicinal Chemistry. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation. [Online] Available at: [Link]

-

YouTube. Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine. [Online] Available at: [Link]

Sources

- 1. 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0 [m.chemicalbook.com]

- 2. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate, a pivotal building block in modern medicinal chemistry and drug discovery. The document elucidates the fundamental principles governing its reactivity, focusing on its role as a potent electrophile in nucleophilic substitution reactions. We will delve into the stereochemical outcomes, potential for ring-opening reactions, and its application in the synthesis of complex molecular architectures, including targeted covalent inhibitors. Detailed experimental protocols, supported by quantitative data and mechanistic diagrams, are provided to offer researchers and drug development professionals a thorough understanding and practical framework for utilizing this versatile reagent.

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery.[1][2] Their inherent ring strain and well-defined three-dimensional geometry offer unique advantages in molecular design, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] The strategic introduction of the azetidine scaffold into a drug candidate can significantly enhance its pharmacokinetic and pharmacodynamic profile. tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate serves as a key intermediate for incorporating this valuable moiety, and a deep understanding of its mechanism of action is paramount for its effective utilization.

Core Mechanism of Action: A Highly Reactive Electrophile for Nucleophilic Substitution

The primary mechanism of action of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is its function as a potent electrophile in nucleophilic substitution reactions. This reactivity is attributed to the presence of the p-toluenesulfonate (tosylate) group, an excellent leaving group, at the C3 position of the azetidine ring.

The Role of the Tosylate Leaving Group

The tosylate anion is exceptionally stable due to the delocalization of its negative charge through resonance across the sulfonyl group and the aromatic ring. This inherent stability makes it readily displaced by a wide range of nucleophiles.

The S(_N)2 Pathway: A Stereospecific Transformation

Nucleophilic attack on tert-butyl 3-(tosyloxy)azetidine-1-carboxylate predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This concerted process involves the backside attack of the nucleophile on the electrophilic carbon atom bearing the tosylate group, leading to an inversion of stereochemistry at that center.[3][4] This stereospecificity is a critical feature for the synthesis of enantiomerically pure compounds.

Diagram: S(_N)2 Mechanism

Caption: Generalized S(_N)2 reaction pathway.

Reactivity with Various Nucleophiles: A Versatile Synthetic Tool

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate reacts with a diverse array of nucleophiles, enabling the synthesis of a wide range of 3-substituted azetidine derivatives.

Reaction with Amine Nucleophiles

The reaction with primary and secondary amines is a common method for the synthesis of 3-aminoazetidine derivatives, which are prevalent in many biologically active compounds.

Table 1: Representative Reactions with Amine Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Benzylamine | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | K₂CO₃, CH₃CN, 80 °C, 12 h | 85 | [1] |

| Morpholine | tert-Butyl 3-morpholinoazetidine-1-carboxylate | K₂CO₃, DMF, 60 °C, 16 h | 92 | [1] |

| Aniline | tert-Butyl 3-(phenylamino)azetidine-1-carboxylate | DIPEA, CH₃CN, reflux, 24 h | 78 | [1] |

Experimental Protocol: Synthesis of tert-Butyl 3-(benzylamino)azetidine-1-carboxylate

-

To a solution of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate (1.0 eq) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, 2.0 eq) and benzylamine (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Reaction with Thiol Nucleophiles

Thiol nucleophiles readily displace the tosylate group to form 3-thioazetidine derivatives. These compounds are valuable intermediates in the synthesis of various pharmaceuticals.

Table 2: Representative Reactions with Thiol Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Thiophenol | tert-Butyl 3-(phenylthio)azetidine-1-carboxylate | K₂CO₃, DMF, rt, 6 h | 95 |

| Sodium thiomethoxide | tert-Butyl 3-(methylthio)azetidine-1-carboxylate | NaSCH₃, MeOH, rt, 4 h | 90 |

Experimental Protocol: Synthesis of tert-Butyl 3-(phenylthio)azetidine-1-carboxylate

-

To a solution of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) and thiophenol (1.1 eq).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction with Azide Nucleophiles

The reaction with sodium azide provides a straightforward route to 3-azidoazetidine derivatives, which can be further functionalized, for example, through reduction to the corresponding amine or by participation in click chemistry reactions.

Table 3: Reaction with Azide Nucleophile

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Sodium Azide | tert-Butyl 3-azidoazetidine-1-carboxylate | NaN₃, DMF, 80 °C, 12 h | 90 |

Experimental Protocol: Synthesis of tert-Butyl 3-azidoazetidine-1-carboxylate

-

Dissolve tert-butyl 3-(tosyloxy)azetidine-1-carboxylate (1.0 eq) in DMF.

-

Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Ring-Opening Reactions: An Alternative Reaction Pathway

Under certain conditions, particularly with strong nucleophiles and Lewis acid catalysis, the azetidine ring of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate can undergo ring-opening reactions.[5][6][7][8][9] This reactivity is driven by the release of ring strain. The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile.

Diagram: Ring-Opening Mechanism

Caption: Generalized pathway for nucleophilic ring-opening.

Application in the Development of Targeted Covalent Inhibitors

The electrophilic nature of the azetidine scaffold, particularly when activated with a good leaving group, makes it a valuable component in the design of targeted covalent inhibitors (TCIs).[10][11][12] TCIs form a permanent covalent bond with a specific nucleophilic residue (e.g., cysteine, serine, lysine) within the target protein's binding site, leading to irreversible inhibition. The azetidine moiety can serve as a reactive handle that, upon binding to the target, is positioned for covalent bond formation. While direct application of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate in a marketed TCI is not yet prevalent, its derivatives are actively being explored for this purpose.

Diagram: Covalent Inhibition Workflow

Sources

- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. home.iitk.ac.in [home.iitk.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Introduction

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is a key synthetic intermediate in medicinal chemistry and drug discovery. Its strained azetidine ring, coupled with a versatile Boc protecting group and a tosylate leaving group, makes it a valuable building block for the synthesis of novel small molecules and complex pharmaceutical agents. The precise structural elucidation and purity assessment of this compound are paramount for its successful application in multi-step syntheses.

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 3-(tosyloxy)azetidine-1-carboxylate, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive reference for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The structure of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate contains several key functional groups that give rise to characteristic spectroscopic signatures. Understanding these structural features is fundamental to interpreting the corresponding spectra.

Caption: Molecular structure of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate provide detailed information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons of the azetidine ring, the tert-butyl group, and the tosyl group. The strained nature of the four-membered ring and the electron-withdrawing effects of the Boc and tosylate groups significantly influence the chemical shifts.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (Boc) | ~1.45 | Singlet (s) | 9H |

| Azetidine CH₂ | 4.0 - 4.4 | Multiplet (m) | 4H |

| Azetidine CH | 4.9 - 5.2 | Multiplet (m) | 1H |

| Aromatic (Tosyl) | 7.3 - 7.4 and 7.7 - 7.8 | Doublets (d) | 4H (2H each) |

| Methyl (Tosyl) | ~2.4 | Singlet (s) | 3H |

Interpretation:

-

The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm.

-

The protons on the azetidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen (C2 and C4) are deshielded by the carbamate and will likely appear as a multiplet between 4.0 and 4.4 ppm.

-

The proton on the carbon bearing the tosylate group (C3) is the most deshielded proton of the ring, expected to be a multiplet in the 4.9 - 5.2 ppm region.

-

The aromatic protons of the tosyl group will appear as two distinct doublets, characteristic of a para-substituted benzene ring, around 7.3-7.4 ppm and 7.7-7.8 ppm.

-

The methyl protons of the tosyl group will be a singlet at approximately 2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| tert-Butyl (Boc) - CH₃ | ~28 |

| tert-Butyl (Boc) - C | ~80 |

| Azetidine - CH₂ | ~55 |

| Azetidine - CH | ~70 |

| Aromatic (Tosyl) - C | ~127, ~130, ~134, ~145 |

| Methyl (Tosyl) | ~21 |

| Carbonyl (Boc) | ~156 |

Interpretation:

-

The carbons of the tert-butyl group will be found at approximately 28 ppm (methyls) and 80 ppm (quaternary).

-

The azetidine ring carbons will be in the range of 55-70 ppm, with the carbon attached to the tosylate group being the most downfield.

-

The aromatic carbons of the tosyl group will have four distinct signals.

-

The carbonyl carbon of the Boc group is expected to be the most downfield signal, around 156 ppm.

Caption: Predicted ¹³C NMR chemical shifts for key carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is expected to show strong absorptions corresponding to the carbonyl and sulfonyl groups.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C=O (Boc-carbamate) | 1690 - 1710 | Strong |

| S=O (Tosylate) | 1350 - 1370 and 1170 - 1190 | Strong |

| C-O (Ester-like) | 1250 - 1300 | Strong |

| C-N (Azetidine) | 1100 - 1200 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For tert-butyl 3-(tosyloxy)azetidine-1-carboxylate (C₁₅H₂₁NO₅S), the expected exact mass is approximately 327.11 g/mol .[1]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the intact molecule may be observed, depending on the ionization technique.

-

Loss of tert-butyl: A prominent fragment corresponding to [M - 56]⁺ due to the loss of the tert-butyl group.

-

Loss of Boc group: A fragment at [M - 100]⁺ corresponding to the loss of the entire Boc group.

-

Formation of tert-butyl cation: A strong peak at m/z = 57, corresponding to the stable tert-butyl cation.

-

Loss of Tosyl group: A fragment corresponding to [M - 155]⁺.

Caption: Simplified predicted fragmentation pathway in Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for tert-butyl 3-(tosyloxy)azetidine-1-carboxylate.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The data is automatically processed by the instrument software to generate a spectrum of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the molecular formula C₁₅H₂₁NO₅S.

Conclusion

The spectroscopic characterization of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is crucial for confirming its identity and purity. This guide provides a detailed predictive analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, based on the known molecular structure. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. Researchers can use this information as a benchmark for the successful synthesis and quality control of this important chemical building block.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Li, H. L., & Magill, A. M. (2013).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

PubChem. (n.d.). tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate. Retrieved from [Link]

Sources

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate chemical structure and properties

An In-Depth Technical Guide to tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the pursuit of molecules with refined three-dimensional structures is paramount for enhancing potency, selectivity, and pharmacokinetic profiles. The azetidine ring, a saturated four-membered heterocycle, has emerged as a highly sought-after scaffold. Its constrained and rigid nature provides a unique conformational restriction that can favorably influence ligand-receptor interactions. tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate stands out as a pivotal intermediate, ingeniously designed for the seamless incorporation of this valuable azetidine motif into complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical properties, and reactivity. We will explore the underlying chemical principles that make it an effective synthetic tool and examine its application in the context of drug discovery, offering insights for researchers and scientists in the pharmaceutical industry. The molecule's utility is rooted in its bifunctional nature: a Boc-protected nitrogen that prevents unwanted side reactions and allows for controlled deprotection, and a tosylate group at the 3-position—an excellent leaving group that activates the ring for nucleophilic substitution.

Chemical Structure and Physicochemical Properties

The structure of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate, with its IUPAC name tert-butyl 3-{[(4-methylphenyl)sulfonyl]oxy}azetidine-1-carboxylate, is fundamental to its reactivity.[1] The electron-withdrawing tosyl group creates a highly electrophilic carbon at the C3 position, while the sterically bulky tert-butoxycarbonyl (Boc) group protects the ring's nitrogen atom.

| Property | Value | Source |

| CAS Number | 605655-08-1 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₅S | [1] |

| Molecular Weight | 327.4 g/mol | [1] |

| Monoisotopic Mass | 327.11404394 Da | [1] |

| IUPAC Name | tert-butyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate | [1] |

| Synonyms | 1-BOC-3-Tosyloxyazetidine, 1-Boc-3-(p-tolylsulfonyloxy)azetidine | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Synthesis: Activating the Azetidine Ring

The synthesis of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is a classic example of activating a hydroxyl group to facilitate nucleophilic substitution. The direct displacement of a hydroxyl group is unfavorable due to the poor leaving group nature of the hydroxide ion (HO⁻). The conversion to a tosylate ester transforms it into an excellent leaving group, as the tosylate anion is highly stabilized by resonance.

The process begins with the precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate.[3][4] This precursor is readily prepared via several established routes, often involving the protection of the azetidine nitrogen and subsequent functional group manipulations.[5][6] The core of the synthesis is the tosylation reaction.

Experimental Protocol: Tosylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol describes a representative procedure for the synthesis.

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)

-

Triethylamine (TEA, 1.5 eq.) or Pyridine (solvent and base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (eluents)

Procedure:

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine to the solution. Cool the flask to 0 °C in an ice bath.

-

Expertise & Experience: Cooling is critical to manage the exothermic nature of the reaction between the sulfonyl chloride and the amine base, preventing potential side reactions and degradation.

-

-

Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (if using TEA), saturated NaHCO₃ solution, and brine.

-

Trustworthiness: The aqueous washes are a self-validating step to ensure purity. The acid wash removes excess TEA, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the pure fractions and evaporate the solvent to yield tert-butyl 3-(tosyloxy)azetidine-1-carboxylate as a solid or oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Synthetic Utility

The primary value of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate lies in its role as a potent electrophile. The tosylate group is an exceptional leaving group, enabling a wide range of nucleophiles to attack the C3 carbon via an Sₙ2 mechanism. This reaction proceeds with inversion of stereochemistry if the starting material is chiral.

This two-step sequence—nucleophilic substitution followed by Boc deprotection—is a powerful strategy in multi-step synthesis.

-

Nucleophilic Substitution: A diverse array of nucleophiles can be employed to introduce various functionalities at the 3-position. This includes amines, azides (which can be subsequently reduced to amines), thiols, cyanides, and carbanions. This versatility allows for the construction of extensive libraries of 3-substituted azetidine derivatives.

-

Boc Deprotection: The Boc group is stable to the basic or neutral conditions of most Sₙ2 reactions but can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. This unmasks the secondary amine of the azetidine ring, which can then participate in subsequent reactions like amide bond formation, reductive amination, or further alkylations.

Application in Drug Development: The Azetidine Scaffold in Kinase Inhibition

The azetidine motif is a prominent feature in many modern pharmaceuticals, particularly in the realm of kinase inhibitors. Its rigid structure helps to lock in a specific conformation, which can lead to a significant increase in binding affinity and selectivity for the target protein.

A notable example is the therapeutic area of Janus kinase (JAK) inhibitors, used in the treatment of autoimmune diseases like rheumatoid arthritis. The drug Baricitinib contains a core structure where an azetidine ring is crucial for its activity. While commercial syntheses may evolve to use different intermediates for efficiency, the fundamental chemistry enabled by reagents like tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is illustrative of the strategy.[5] The synthesis of the key azetidine intermediate for Baricitinib starts from tert-butyl 3-hydroxyazetidine-1-carboxylate, the direct precursor to the tosylate.[5]

In this conceptual model, the azetidine ring serves multiple purposes:

-

Vectorial Orientation: It acts as a rigid linker, projecting other functional groups of the drug molecule into a specific region of the kinase active site.

-

Improved Physicochemical Properties: As a small, polar heterocycle, it can enhance aqueous solubility and tune the overall lipophilicity of the molecule, leading to better drug-like properties.

-

Metabolic Stability: The replacement of more metabolically labile groups with a constrained azetidine ring can block sites of oxidative metabolism by cytochrome P450 enzymes.[7]

Conclusion

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for medicinal chemists. By providing a reliable and versatile method for introducing the conformationally constrained azetidine scaffold, it empowers the design and synthesis of novel therapeutics. Its well-defined reactivity, governed by the interplay of the Boc protecting group and the tosylate leaving group, allows for precise and predictable chemical transformations. As the demand for molecules with superior efficacy and optimized pharmacokinetic profiles continues to grow, the importance of foundational building blocks like this one will undoubtedly increase, solidifying its role in the drug discovery pipeline.

References

-

National Institutes of Health (NIH). (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

-

PubChem. tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate. [Link]

-

The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

-

Synthonix. tert-Butyl 3-hydroxyazetidine-1-carboxylate - [B5483]. [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

-

Labcorp. 193075: Gynecologic Pap Test−Age-based Guideline for Cervical Cancer (Aptima®) Plus Chlamydia/Gonococcus/Trichomonas. [Link]

-

National Institutes of Health (NIH). (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

-

Knight Chemicals Online. tert-Butyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)azetidine-1-carboxylate. [Link]

-

Knight Chemicals Online. tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. [Link]

- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

PubChem. Tert-butyl 3-hydroxyazetidine-1-carboxylate. [Link]

-

National Institutes of Health (NIH). Metabolically Stable tert-Butyl Replacement. [Link]

-

Labcorp Women's Health. Gynecologic Pap Test−Age-based Guideline for Cervical Cancer (Aptima®) Plus Chlamydia/Gonococcus/Trichomonas. [Link]

-

PubChemLite. Tert-butyl 3-(2-bromoethoxy)azetidine-1-carboxylate (C10H18BrNO3). [Link]

Sources

- 1. tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate | C15H21NO5S | CID 57351432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 605655-08-1|tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Synthonix, Inc > Building Blocks > 141699-55-0 | tert-Butyl 3-hydroxyazetidine-1-carboxylate [synthonix.com]

- 4. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate stability and reactivity

An In-Depth Technical Guide to tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate: Stability, Reactivity, and Synthetic Utility

Executive Summary

Tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is a cornerstone building block in modern medicinal chemistry, prized for its unique combination of a strained four-membered azetidine ring, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and a highly effective tosylate leaving group. This guide offers a senior application scientist's perspective on the molecule's stability profile and its reactivity, primarily in nucleophilic substitution reactions. We will explore the causality behind its synthetic applications, provide field-proven experimental protocols, and delineate the structural features that govern its utility in the development of complex pharmaceutical agents. The azetidine scaffold is a privileged motif in drug discovery, and this reagent provides a reliable and versatile entry point for introducing this structure into target molecules.[1][2]

Introduction: The Strategic Value of a Functionalized Azetidine

The azetidine ring, a four-membered nitrogen-containing heterocycle, has seen a surge in popularity within drug discovery campaigns.[2] Its significance is driven by the ring strain (approx. 25.4 kcal/mol), which positions it in a synthetic sweet spot: more stable and easier to handle than highly reactive aziridines, yet sufficiently strained to engage in unique, synthetically useful transformations not accessible to unstrained pyrrolidines.[1]

Tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is strategically designed for maximum synthetic utility:

-

The Azetidine Core: Provides a rigid, three-dimensional scaffold that can improve physicochemical properties such as solubility and metabolic stability in drug candidates.

-

The N-Boc Group: Offers robust protection of the ring nitrogen under a wide range of basic and nucleophilic conditions, preventing unwanted side reactions.[3] Its primary role is to ensure that reactions are directed away from the nitrogen atom, while allowing for facile deprotection under acidic conditions to reveal a secondary amine for further functionalization.[4][5]

-

The 3-Tosyloxy Group: The tosylate (p-toluenesulfonate) is an excellent leaving group because its negative charge is well-stabilized through resonance after displacement.[6] This makes the C-3 position of the azetidine ring highly electrophilic and primed for reaction with a diverse array of nucleophiles.

This combination makes the title compound an ideal intermediate for introducing a 3-substituted azetidine moiety, a common objective in pharmaceutical research.

Physicochemical and Structural Data

A summary of the key properties for tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is provided below.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate | [7] |

| Molecular Formula | C₁₅H₂₁NO₅S | [7] |

| Molecular Weight | 327.4 g/mol | [7] |

| CAS Number | 605655-08-1 | [7] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMF, DMSO | Generic |

Synthesis Pathway

The target compound is typically prepared via a straightforward tosylation of its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. This reaction involves the activation of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Caption: Synthesis via tosylation of the alcohol precursor.

Stability and Handling

Chemical Stability: The stability of the molecule is dictated by its three key components.

-

Azetidine Ring: The four-membered ring is generally stable under neutral and basic conditions. However, strong acids can promote protonation of the ring nitrogen (if deprotected) or facilitate ring-opening, especially at elevated temperatures.[8][9]

-

N-Boc Group: This protecting group is stable to most bases, nucleophiles, and mild reducing agents.[3] It is, however, designed to be labile under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in dioxane), which cleave it to reveal the secondary amine, releasing isobutylene and carbon dioxide.[5]

-

Tosylate Group: As a sulfonate ester, the tosylate group is exceptionally stable and unreactive until it is in the presence of a suitable nucleophile. It is not susceptible to hydrolysis under neutral or mildly acidic/basic conditions.

Storage and Handling: For long-term stability, tert-butyl 3-(tosyloxy)azetidine-1-carboxylate should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture. Refrigeration is recommended. Due to its role as a potent electrophile, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Caption: Logical relationships governing stability and reactivity.

Reactivity and Synthetic Applications

The primary mode of reactivity for this compound is nucleophilic substitution , overwhelmingly proceeding via an S_N2 mechanism .[10][11] The electrophilic center is the C-3 carbon of the azetidine ring.

Mechanism: S_N2 Displacement The reaction is a concerted, single-step process where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (back-side attack).[12] This simultaneous bond-forming (Nucleophile-C3) and bond-breaking (C3-OTs) process leads to an inversion of stereochemistry at the C-3 position if it is a chiral center.

Caption: General workflow for S_N2 reactions.

Common Nucleophilic Partners: The versatility of this building block stems from its efficient reaction with a wide range of nucleophiles.

| Nucleophile Class | Example Reagent | Resulting Functional Group |

| N-Nucleophiles | Primary/Secondary Amines, Azides (e.g., NaN₃) | 3-Amino-azetidines, 3-Azido-azetidines |

| O-Nucleophiles | Alcohols/Phenols + Base (e.g., NaH) | 3-Alkoxy/Aryloxy-azetidines |

| S-Nucleophiles | Thiols + Base (e.g., K₂CO₃) | 3-Thioether-azetidines |

| C-Nucleophiles | Cyanides (e.g., KCN), Malonates | 3-Cyano-azetidines, 3-Alkyl-azetidines |

Azetidinium Ion Formation and Ring Opening: While direct S_N2 displacement at C-3 is the dominant pathway, it is important to consider an alternative mechanism, particularly under forcing conditions or after N-Boc deprotection. Quaternization of the azetidine nitrogen, for instance by an alkylating agent after deprotection, forms a highly reactive azetidinium ion.[8] This strained, positively charged species is highly susceptible to ring-opening by nucleophiles, which can occur at either the C-2 or C-4 position.[13] For the intact N-Boc protected tosylate, this pathway is generally not a concern under standard S_N2 conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a typical S_N2 reaction to form a 3-amino-azetidine derivative.

-

Reagent Preparation: To a solution of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate (1.0 eq) in a suitable aprotic polar solvent (e.g., acetonitrile or DMF, ~0.1-0.5 M), add the desired amine nucleophile (1.1-1.5 eq).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) to act as an acid scavenger.

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired tert-butyl 3-(amino)azetidine-1-carboxylate product.

Protocol 2: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free secondary azetidine.

-

Reagent Preparation: Dissolve the N-Boc protected azetidine substrate (1.0 eq) in a minimal amount of an appropriate solvent, such as dichloromethane (DCM) or methanol.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of a strong acid. Common choices include:

-

4M HCl in 1,4-dioxane (5-10 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq), often used neat or with DCM as a co-solvent.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until complete conversion (typically 1-4 hours). The evolution of gas (isobutylene) may be observed.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. If an HCl salt is desired, the resulting solid or oil can be triturated with diethyl ether to induce precipitation, filtered, and dried. If the free base is needed, the residue can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.

Conclusion

Tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is a robust and highly versatile synthetic intermediate. Its stability under standard handling and storage conditions, combined with the predictable and efficient reactivity of the tosylate group in S_N2 reactions, makes it an invaluable tool for drug development professionals. The orthogonal nature of the acid-labile Boc group and the nucleophilically-labile tosylate group allows for a stepwise and controlled elaboration of the azetidine core. A thorough understanding of its stability limits and reactivity patterns, as detailed in this guide, empowers chemists to strategically and effectively incorporate the valuable azetidine motif into next-generation therapeutics.

References

- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). The Journal of Organic Chemistry.

- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals.

- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025).

- Technical Support Center: Azetidine Ring-Opening Reactions. (n.d.). Benchchem.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.

- Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. (n.d.). Thieme.

- Buy tert-Butyl 3-(tert-butoxy)

- Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl

- tert-Butyl 3-(tosyloxy)

- Reactions of nucleophiles with 1-tert-butyl-3-chloroazetidine and 1-tert-butyl-2-chloromethylaziridine. (n.d.).

- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters.

- Nucleophilic Substitution Reactions. (n.d.). University of Calgary.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- tert-Butyl 3-(2-(tosyloxy)ethyl)

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.

- Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.

- Nucleophilic Substitution Reaction. (n.d.). BYJU'S.

- Nucleophilic substitution. (n.d.). Wikipedia.

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.

- Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. (2025).

- 8: Nucleophilic Substitution and Elimination Reactions. (2021). Chemistry LibreTexts.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate | C15H21NO5S | CID 57351432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gacariyalur.ac.in [gacariyalur.ac.in]

- 11. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate: Synthesis, Reactivity, and Applications

Introduction: The Rising Importance of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, small, strained rings have emerged as powerful tools for modulating the physicochemical and pharmacological properties of drug candidates. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its rigid, three-dimensional structure allows for precise vectoral exits, enabling chemists to explore chemical space in ways that more traditional, flexible linkers cannot. The incorporation of an azetidine ring can lead to improved metabolic stability, enhanced binding affinity, and favorable aqueous solubility.

At the heart of many synthetic strategies aimed at incorporating this valuable scaffold is tert-butyl 3-(tosyloxy)azetidine-1-carboxylate , also known as 1-Boc-3-(tosyloxy)azetidine. This versatile building block serves as a robust electrophile, featuring a Boc-protected nitrogen for stability and directing group capabilities, and an excellent tosylate leaving group at the 3-position. This guide provides a comprehensive overview of its synthesis, core reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Purification: A Reliable and Scalable Protocol

The most common and reliable synthesis of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate begins with its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. The transformation is a classic tosylation reaction.

Reaction Scheme: tert-butyl 3-hydroxyazetidine-1-carboxylate + p-Toluenesulfonyl chloride (TsCl) → tert-butyl 3-(tosyloxy)azetidine-1-carboxylate

The causality behind the experimental choices is critical for success. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential. Its role is twofold: first, to deprotonate the hydroxyl group of the starting material, forming a more nucleophilic alkoxide, and second, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to scavenge the HCl would lead to the protonation of the azetidine nitrogen and potential cleavage of the acid-labile Boc protecting group.[1]

The reaction is initiated at a low temperature (typically 0 °C) to control the exothermic reaction between the highly reactive tosyl chloride and the amine base. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without significant side product formation.

Detailed Experimental Protocol:

-

Setup: To a stirred solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq.).

-

Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically a solid or a thick oil. It can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Physicochemical Properties and Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized building block. The data below are compiled from various sources and represent typical values.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₅S | PubChem[2] |

| Molecular Weight | 327.4 g/mol | PubChem[2] |

| Appearance | White to off-white solid | N/A |

| CAS Number | 605655-08-1 | PubChem[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.80 (d, 2H), ~7.35 (d, 2H), ~5.10 (m, 1H), ~4.30 (m, 2H), ~4.00 (m, 2H), ~2.45 (s, 3H), 1.45 (s, 9H) | Typical expected shifts |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~156.0, 145.0, 134.0, 130.0, 128.0, 81.0, 70.0, 58.0, 28.5, 21.5 | Typical expected shifts |

Core Reactivity: A Versatile Electrophile for Azetidination

The synthetic utility of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate stems from its function as a potent electrophile in nucleophilic substitution (Sₙ2) reactions. The tosylate group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This allows for the facile displacement by a wide variety of nucleophiles at the C3 position of the azetidine ring.

This reactivity provides a direct and efficient method for introducing the valuable azetidine moiety into diverse molecular scaffolds. The Boc-protecting group ensures the azetidine nitrogen remains unreactive during these transformations.[3]

Reaction with N-Nucleophiles:

The reaction with primary or secondary amines is one of the most common applications, leading to the formation of 3-aminoazetidine derivatives. These are crucial intermediates for many biologically active compounds. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile, often with a non-nucleophilic base (e.g., K₂CO₃ or DBU) to scavenge the tosylate anion and drive the reaction to completion.

Reaction with O-Nucleophiles:

Alcohols and phenols can displace the tosylate to form 3-alkoxy or 3-aryloxy azetidines. For these reactions, a strong base like sodium hydride (NaH) is often used to first deprotonate the alcohol, generating a more potent alkoxide nucleophile.[3]

Reaction with S-Nucleophiles:

Thiols readily react to form 3-(thioether)azetidines. The high nucleophilicity of sulfur often allows these reactions to proceed under milder basic conditions compared to their oxygen counterparts.

Applications in Drug Discovery: Case Studies

The versatility of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is best illustrated by its application in the synthesis of pharmaceuticals. It is a key intermediate in the preparation of numerous compounds targeting a wide range of diseases.

For instance, azetidine derivatives are integral to the structure of Janus kinase (JAK) inhibitors, which are used to treat autoimmune disorders like rheumatoid arthritis and myelofibrosis.[4] The synthesis of the core of Baricitinib, a known JAK inhibitor, utilizes an azetidine intermediate derived from precursors like tert-butyl 3-hydroxyazetidine-1-carboxylate.[4] The tosylated intermediate provides a reliable handle for coupling the azetidine ring to other fragments of the molecule.

Furthermore, azetidine-containing compounds have been explored as HCV protease inhibitors, antibacterial agents, and antagonists for various receptors, underscoring the broad therapeutic potential unlocked by this key building block.[5]

Conclusion

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is a cornerstone reagent for the modern medicinal chemist. Its straightforward and scalable synthesis, combined with its predictable and versatile reactivity as an electrophile, makes it an indispensable tool for introducing the azetidine scaffold. The ability to readily react with a wide array of nucleophiles provides a robust platform for the rapid generation of novel chemical entities. As the demand for molecules with improved three-dimensionality and finely-tuned properties continues to grow in drug discovery, the importance of this powerful building block is set to increase even further.

References

-

PubChem. tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Shi, F., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15735. [Link]

-

Li, P., et al. (2018). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 74(38), 5547-5555. [Link]

-

PubChem. tert-Butyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl 3-(1-oxo-1,3-dihydroisobenzofuran-5-yl)azetidine-1-carboxyl. National Center for Biotechnology Information. [Link]

- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate | C15H21NO5S | CID 57351432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate CAS number: 605655-08-1

An In-Depth Technical Guide to tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate (CAS No. 605655-08-1), a pivotal building block in modern medicinal chemistry and drug discovery. The document elucidates the compound's strategic importance, stemming from the unique combination of a strained azetidine ring and a highly effective tosylate leaving group. We will explore its synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind its synthetic utility and its role in creating novel therapeutics with improved pharmacokinetic profiles.

Introduction: A Strategically Activated Scaffold

Tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is a synthetically versatile organic intermediate. Its structure is deceptively simple, yet it combines two features of immense strategic value in pharmaceutical development:

-

The Azetidine Ring: A four-membered, saturated nitrogen-containing heterocycle. This scaffold is increasingly recognized as a "privileged structure" in drug design.

-

The Tosylate Group: A p-toluenesulfonate ester that functions as an exceptionally good leaving group, activating the C3 position of the azetidine ring for a wide array of chemical transformations.

The molecule's power lies in its ability to introduce the valuable azetidine motif into more complex molecular architectures through predictable and efficient nucleophilic substitution reactions. The tert-butoxycarbonyl (Boc) group provides stable protection for the azetidine nitrogen, ensuring that reactions occur selectively at the desired C3 position.

The Value Proposition of the Azetidine Scaffold

The pharmaceutical industry has shown a growing preference for three-dimensional, sp³-rich structures over traditional planar aromatic frameworks.[1] Azetidines have emerged as vital motifs in this paradigm shift due to their unique physicochemical and pharmacokinetic profiles.[2][3]

Why Azetidines are Prized in Drug Design:

-

Structural Rigidity and Vectorial Control: The inherent ring strain and conformational rigidity of the azetidine ring provide a well-defined three-dimensional framework.[3][4] This allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

-

Improved Physicochemical Properties: Incorporating an azetidine ring can significantly enhance key drug-like properties. It often leads to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to more common saturated analogues like piperidine or pyrrolidine.[1][2]

-

Novel Chemical Space: Azetidines serve as versatile bioisosteres, providing unique exit vectors from a core scaffold that are often unattainable with larger or less strained rings.[3]

-

Proven Clinical Success: Several FDA-approved drugs, including baricitinib (for rheumatoid arthritis) and cobimetinib (for melanoma), incorporate the azetidine motif to enhance their metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2][3]

The Tosylate: Engineering Reactivity

The hydroxyl group (-OH) of the precursor, N-Boc-3-hydroxyazetidine, is a notoriously poor leaving group because its departure would form the hydroxide ion (HO⁻), a strong base.[5][6] To facilitate the desired substitution reactions, this hydroxyl group is converted into a p-toluenesulfonate ester, or "tosylate."

The efficacy of the tosylate as a leaving group is rooted in fundamental chemical principles:

-

Resonance Stabilization: The negative charge on the departing tosylate anion is delocalized across the three oxygen atoms of the sulfonyl group and further stabilized by the aromatic ring.[7][8] This extensive stabilization makes the anion a very weak base and, consequently, an excellent leaving group.[5]

-

Predictable Reactivity: This transformation unlocks a vast array of subsequent reactions, most notably Sₙ2 nucleophilic substitutions, allowing for the clean introduction of diverse functional groups.[6][7]

The conversion of the alcohol to a tosylate proceeds with retention of configuration at the carbon center, ensuring stereochemical control is maintained from the starting material.[7]

Synthesis and Physicochemical Properties